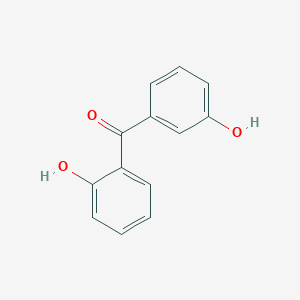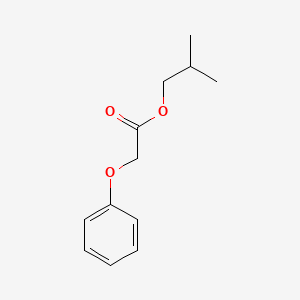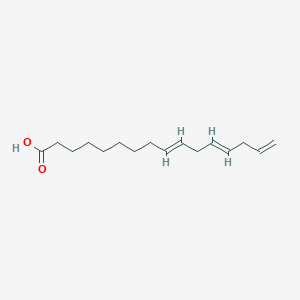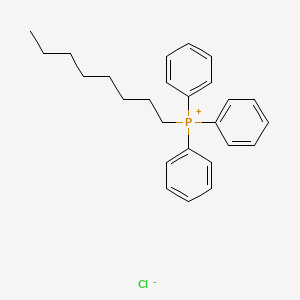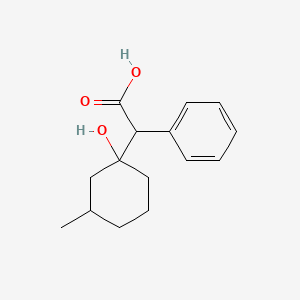
1,5,2,6-Dioxadiphosphocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,2,6-Dioxadiphosphocane is a heterocyclic compound containing phosphorus and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,2,6-Dioxadiphosphocane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired ring structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,5,2,6-Dioxadiphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphocane derivatives with different functional groups.
Scientific Research Applications
1,5,2,6-Dioxadiphosphocane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,2,6-Dioxadiphosphocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 2,6-Dioxaspiro[4,5]decane derivatives
Comparison: 1,5,2,6-Dioxadiphosphocane is unique due to its phosphorus-containing ring structure, which distinguishes it from other similar compounds that primarily contain oxygen and carbon atoms
Properties
CAS No. |
18553-11-2 |
|---|---|
Molecular Formula |
C4H10O2P2 |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
1,5,2,6-dioxadiphosphocane |
InChI |
InChI=1S/C4H10O2P2/c1-3-7-6-2-4-8-5-1/h7-8H,1-4H2 |
InChI Key |
RCLQKBUTYDDISB-UHFFFAOYSA-N |
Canonical SMILES |
C1CPOCCPO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


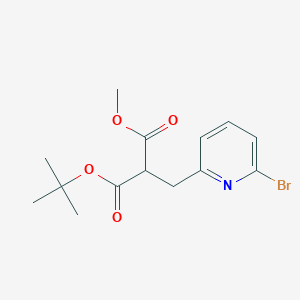

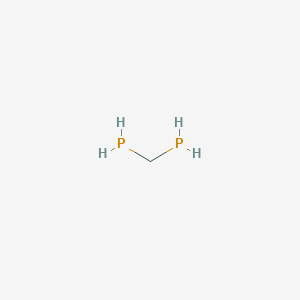
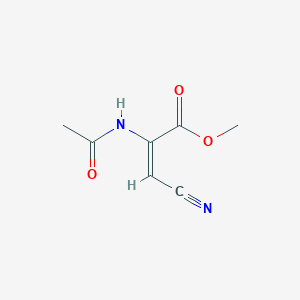
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
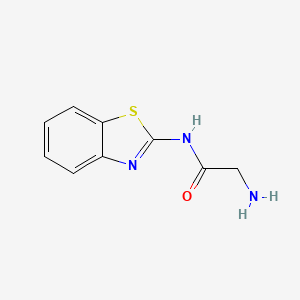
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
